4-Ethoxyquinoline-2-carboximidamide hydrochloride 4-Ethoxyquinoline-2-carboximidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179359-92-2
VCID: VC15929810
InChI: InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H
SMILES:
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

4-Ethoxyquinoline-2-carboximidamide hydrochloride

CAS No.: 1179359-92-2

Cat. No.: VC15929810

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxyquinoline-2-carboximidamide hydrochloride - 1179359-92-2

Specification

CAS No. 1179359-92-2
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 4-ethoxyquinoline-2-carboximidamide;hydrochloride
Standard InChI InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H
Standard InChI Key DFMWKLOLWPWNCK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure features a quinoline ring system—a bicyclic framework comprising a benzene ring fused to a pyridine ring—modified at the 2-position with a carboximidamide group (-C(=NH)NH₂) and at the 4-position with an ethoxy substituent (-OCH₂CH₃). The hydrochloride salt form enhances solubility in polar solvents, a critical property for laboratory handling.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₄ClN₃O
Molecular Weight251.71 g/mol
CAS Number1179359-92-2
SolubilityLimited data; polar solvents
Melting/Boiling PointsNot experimentally determined

The absence of publicly available melting/boiling point data underscores the compound’s status as a research chemical, primarily synthesized on-demand for specialized studies .

Synthesis and Reaction Chemistry

Table 2: Common Reagents in Synthesis

ReagentRoleConditions
Diethyl SulfateEthylating agentBasic pH, 60–80°C
CyanamideCarboximidamide precursorHCl, reflux
Nano Zinc OxideCatalyst (hypothetical)Solvent-free

Reactivity and Functionalization

The carboximidamide group (-C(=NH)NH₂) is nucleophilic, enabling reactions with electrophiles such as acyl chlorides or aldehydes. For example, condensation with benzaldehyde could yield Schiff base derivatives, potentially enhancing bioactivity. The ethoxy group may participate in demethylation or nucleophilic aromatic substitution, though such transformations require further study.

Hazard TypePrecautionary MeasuresFirst Aid Response
Skin ContactWear nitrile gloves; avoid direct contactWash with soap/water; seek medical aid
Eye ExposureUse safety gogglesRinse eyes for 15+ minutes; consult MD
InhalationUse fume hood or respiratorMove to fresh air; monitor breathing
IngestionProhibit eating/drinking in lab areasRinse mouth; do NOT induce vomiting

Applications and Research Frontiers

Industrial Catalysis

The carboximidamide group may act as a ligand in transition metal catalysis. For instance, palladium complexes of similar compounds facilitate Suzuki-Miyaura cross-coupling reactions, pivotal in pharmaceutical synthesis.

Analytical Chemistry

As a UV-active compound, it could serve as a chromatographic standard or fluorescent probe, though such applications remain speculative without empirical data.

Future Research Directions

  • Pharmacological Profiling: Systematic in vitro screens against cancer cell lines, pathogens, and metabolic enzymes.

  • Green Synthesis Optimization: Developing solvent-free or catalytic methods to improve sustainability.

  • Structure-Activity Relationships (SAR): Modifying the ethoxy and carboximidamide groups to enhance potency or selectivity.

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